[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
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Overview
Description
[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile compound for research and industrial applications.
Mechanism of Action
Mode of Action
Triazole derivatives have been found to interact with various targets and exhibit diverse biological activities . For instance, some triazole derivatives have been found to bind with high affinity to multiple receptors , stabilize Cu (I) towards disproportionation and oxidation , and bind to the colchicine binding site of the tubulin .
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The presence of the triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-ethyl-1H-1,2,4-triazole with a suitable thiol reagent under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as acetonitrile or dioxane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid may involve continuous flow processes to enhance efficiency and yield. These methods are designed to be environmentally benign and cost-effective, utilizing metal-free catalysts and atom-economical reactions . The use of microwave irradiation has also been explored to accelerate the synthesis and improve product purity .
Chemical Reactions Analysis
Types of Reactions
[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid has several scientific research applications, including:
Comparison with Similar Compounds
[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid can be compared with other triazole derivatives, such as:
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical and biological properties.
Thiazole derivatives: Contain a sulfur and nitrogen atom in a five-membered ring, similar to triazoles, but with different reactivity and applications.
Imidazole derivatives: Another class of five-membered heterocycles with two nitrogen atoms, known for their use in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the triazole ring and thioacetic acid moiety, which imparts specific chemical reactivity and biological activity not found in other similar compounds .
Properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-4-7-6(9-8-4)12-3-5(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZVWLSIUZYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371126-60-2 |
Source
|
Record name | 371126-60-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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